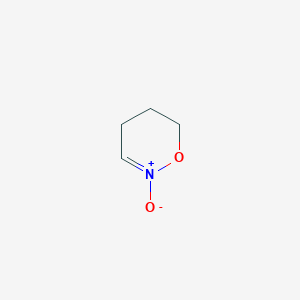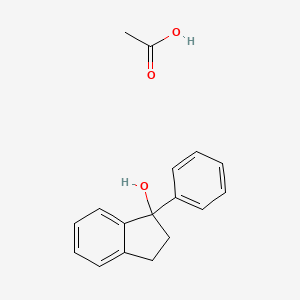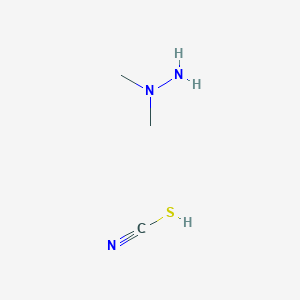
1,1-Dimethylhydrazine;thiocyanic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethylhydrazine: is a highly toxic and volatile compound widely used as a rocket propellantThiocyanic acid is a chemical compound with the formula HSCN. It is a colorless, volatile liquid that is used in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Dimethylhydrazine can be synthesized through the reaction of monochloramine with dimethylamine, resulting in 1,1-dimethylhydrazinium chloride. Another method involves the N-dimethylation of acetylhydrazine using formaldehyde and hydrogen .
Industrial Production Methods: Industrial production of 1,1-dimethylhydrazine typically involves the Raschig process, where monochloramine reacts with dimethylamine. This method is favored due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dimethylhydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is highly reactive and can form numerous derivatives through these reactions .
Common Reagents and Conditions:
Oxidation: Catalytic oxidation using molecular oxygen over platinum or other noble metal catalysts.
Reduction: Reduction reactions typically involve hydrogen or other reducing agents.
Substitution: Substitution reactions can occur with various halogens or other electrophiles.
Major Products Formed:
- Oxidation products include nitrogen oxides and carbon dioxide .
- Reduction products can include dimethylamine and other amines.
- Substitution reactions can yield a variety of substituted hydrazines .
Applications De Recherche Scientifique
1,1-Dimethylhydrazine is used extensively in scientific research due to its high reactivity and versatility. Some of its applications include:
Mécanisme D'action
The mechanism of action of 1,1-dimethylhydrazine involves its high reactivity with various biological molecules. It can form reactive intermediates that interact with DNA, proteins, and other cellular components, leading to mutagenic and carcinogenic effects . The molecular targets include nucleic acids and enzymes involved in cellular metabolism .
Comparaison Avec Des Composés Similaires
Hydrazine: A simpler hydrazine compound with similar reactivity but less toxicity.
Methylhydrazine: A methylated derivative of hydrazine with similar applications and reactivity.
N-Nitrosodimethylamine: A toxic byproduct formed from the oxidation of 1,1-dimethylhydrazine.
Uniqueness: 1,1-Dimethylhydrazine is unique due to its high volatility, reactivity, and widespread use as a rocket propellant. Its ability to form a wide range of derivatives and its applications in various fields make it a compound of significant interest .
Propriétés
Numéro CAS |
496924-23-3 |
|---|---|
Formule moléculaire |
C3H9N3S |
Poids moléculaire |
119.19 g/mol |
Nom IUPAC |
1,1-dimethylhydrazine;thiocyanic acid |
InChI |
InChI=1S/C2H8N2.CHNS/c1-4(2)3;2-1-3/h3H2,1-2H3;3H |
Clé InChI |
KNQGACQRBJQOLQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N.C(#N)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo-](/img/structure/B14246422.png)
![3-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14246428.png)
![(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one](/img/structure/B14246429.png)
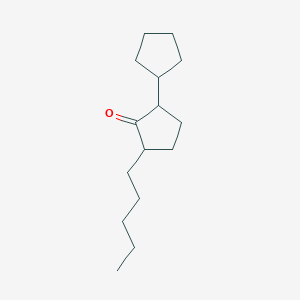
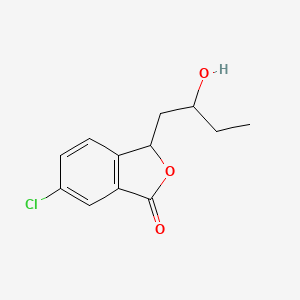
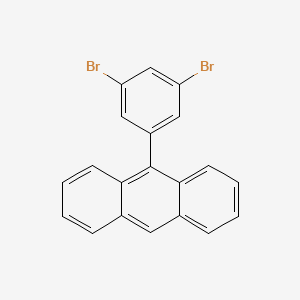
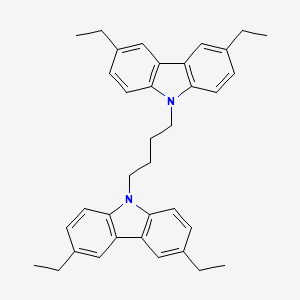
![6-Bromo-2-(3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl)-1,3-benzothiazole](/img/structure/B14246454.png)
![[Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene](/img/structure/B14246456.png)
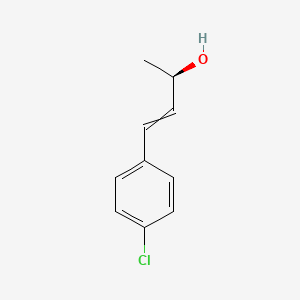
![1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]-](/img/structure/B14246492.png)

